2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol
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Overview
Description
2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to the formation of the desired triazoloquinazoline via a Dimroth-like rearrangement . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazoloquinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to interact with various receptors and enzymes . For instance, its anticancer activity may be attributed to its ability to inhibit specific kinases or interfere with DNA replication .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its antifungal and antibacterial properties.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant cytotoxic activities against cancer cell lines.
2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thiones: Similar in structure and biological activity.
Uniqueness
2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol stands out due to its unique combination of a triazoloquinazoline core with a chlorophenoxy substituent. This structural feature enhances its biological activity and specificity, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C16H11ClN4OS |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
InChI |
InChI=1S/C16H11ClN4OS/c17-10-5-7-11(8-6-10)22-9-14-19-15-12-3-1-2-4-13(12)18-16(23)21(15)20-14/h1-8H,9H2,(H,19,20) |
InChI Key |
FULFZXUUFKEWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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